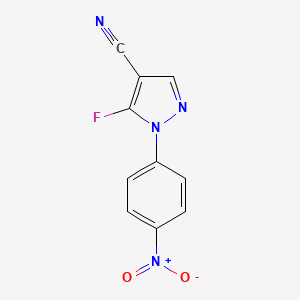
5-Fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorine atom at the 5-position, a nitrophenyl group at the 1-position, and a carbonitrile group at the 4-position. These structural features contribute to its unique chemical and physical properties, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a nitrile compound in the presence of a fluorinating agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved safety, better control over reaction parameters, and higher efficiency compared to traditional batch processes . The use of continuous-flow reactors allows for precise control of temperature and residence time, leading to consistent product quality and reduced formation of byproducts.
化学反应分析
Types of Reactions
5-Fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
5-Fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
作用机制
The mechanism of action of 5-Fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The presence of the fluorine atom and nitrophenyl group enhances its binding affinity to certain enzymes or receptors. This compound may inhibit enzyme activity or disrupt cellular pathways, leading to its observed biological effects. Molecular docking studies have shown that it can bind to active sites of target proteins, thereby modulating their function .
相似化合物的比较
Similar Compounds
5-Fluoro-2-nitrobenzotrifluoride: Another fluorine-containing compound with similar structural features.
5-Fluorouracil: A well-known chemotherapeutic agent with a fluorine atom in its structure.
Uniqueness
5-Fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
生物活性
5-Fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article summarizes its structure, biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C10H5FN4O2
Molecular Weight : 232.17 g/mol
IUPAC Name : 5-fluoro-1-(4-nitrophenyl)pyrazole-4-carbonitrile
CAS Number : 1269290-99-4
The compound features a fluorine atom at the 5-position, a nitrophenyl group at the 1-position, and a carbonitrile group at the 4-position. These functional groups contribute to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific pathways. For instance, it was found to inhibit cell proliferation in breast cancer cells by modulating the expression of genes involved in cell cycle regulation .
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. The presence of the nitrophenyl group enhances its binding affinity to certain enzymes and receptors, potentially leading to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes essential for cancer cell survival .
- Cell Cycle Arrest : By affecting the expression of cyclins and cyclin-dependent kinases, it can halt the progression of the cell cycle in cancer cells.
Study on Antimicrobial Activity
In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested various concentrations of this compound against E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for Staphylococcus aureus, demonstrating significant antimicrobial potential .
Study on Anticancer Effects
A recent study focused on its anticancer effects on MCF-7 breast cancer cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours. The mechanism was attributed to increased levels of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 5-Fluoro-2-nitrobenzotrifluoride | C7H3F4N2O2 | Antimicrobial |
| 5-Fluorouracil | C4H3FN2O2 | Anticancer (chemotherapeutic agent) |
| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | C10H8N4O2 | Antimicrobial, anticancer |
This table highlights how similar compounds share biological activities but differ in their structural features and mechanisms.
属性
分子式 |
C10H5FN4O2 |
|---|---|
分子量 |
232.17 g/mol |
IUPAC 名称 |
5-fluoro-1-(4-nitrophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5FN4O2/c11-10-7(5-12)6-13-14(10)8-1-3-9(4-2-8)15(16)17/h1-4,6H |
InChI 键 |
RGDZKUUUQDOPBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















